molecular formula C7H14ClNO3S B13639546 4-((Chloromethyl)sulfonyl)-2-ethylmorpholine

4-((Chloromethyl)sulfonyl)-2-ethylmorpholine

Cat. No.: B13639546
M. Wt: 227.71 g/mol
InChI Key: KCZJDTIXPAWDOK-UHFFFAOYSA-N
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Description

4-((Chloromethyl)sulfonyl)-2-ethylmorpholine is a heterocyclic compound featuring a morpholine ring substituted with a chloromethyl sulfonyl group at the 4-position and an ethyl group at the 2-position. Its structure combines the rigidity of the morpholine ring with the versatility of sulfonyl and chloromethyl groups, enabling diverse chemical transformations, such as nucleophilic substitutions or cross-coupling reactions.

Properties

Molecular Formula

C7H14ClNO3S

Molecular Weight

227.71 g/mol

IUPAC Name

4-(chloromethylsulfonyl)-2-ethylmorpholine

InChI

InChI=1S/C7H14ClNO3S/c1-2-7-5-9(3-4-12-7)13(10,11)6-8/h7H,2-6H2,1H3

InChI Key

KCZJDTIXPAWDOK-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CCO1)S(=O)(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Chloromethyl)sulfonyl)-2-ethylmorpholine typically involves the reaction of 2-ethylmorpholine with chloromethyl sulfone. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{2-Ethylmorpholine} + \text{Chloromethyl Sulfone} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.

Chemical Reactions Analysis

Types of Reactions

4-((Chloromethyl)sulfonyl)-2-ethylmorpholine can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The chloromethyl group can be reduced to form corresponding methyl derivatives.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to form a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Methyl derivatives.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-((Chloromethyl)sulfonyl)-2-ethylmorpholine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((Chloromethyl)sulfonyl)-2-ethylmorpholine involves its interaction with various molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes, receptors, or other proteins, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonyl Group

Aryl-Sulfonyl Morpholines
  • 4-[(4-Methoxyphenyl)sulfonyl]morpholine ():

    • Structure : A methoxyphenyl group replaces the chloromethyl sulfonyl.
    • Properties : Melting point = 109–110°C (CH₂Cl₂); synthesized via Grignard reagent coupling (0.51 M in THF).
    • Comparison : The aromatic methoxy group enhances thermal stability compared to the aliphatic chloromethyl group in the target compound. The electron-donating methoxy substituent may reduce electrophilicity, limiting reactivity in nucleophilic substitutions .
  • 4-(Thiophen-2-ylsulfonyl)morpholine (): Structure: Thiophene ring attached to the sulfonyl group. Properties: Melting point = 82–83°C (CH₂Cl₂); synthesized using 2-thienylmagnesium bromide. The sulfur atom may participate in coordination chemistry, differing from the chloromethyl group’s halogen-based reactivity .
Alkyl-Sulfonyl Morpholines
  • 4-[(2-Aminoethyl)sulfonyl]-morpholine (): Structure: Aminoethyl group replaces chloromethyl. Properties: Enhanced solubility due to the basic amine; molecular formula = C₆H₁₅ClN₂O₃S. Comparison: The amino group enables hydrogen bonding, improving bioavailability for pharmaceutical applications. Unlike the chloromethyl group, it may participate in acid-base reactions or serve as a linker in prodrug designs .
  • 4-(2-Chloroethyl)morpholine Hydrochloride (): Structure: Chloroethyl group instead of chloromethyl. Properties: Hydrochloride salt form; molecular formula = C₆H₁₃Cl₂NO.

Substituent Variations on the Morpholine Ring

  • 2-Ethyl vs. Unsubstituted morpholine derivatives (e.g., 4-[(4-methoxyphenyl)sulfonyl]morpholine) lack this steric bulk, possibly enhancing crystallinity .

Physical and Spectroscopic Properties

Compound Melting Point (°C) Yield (%) Key Spectral Data (NMR, MS)
4-((Chloromethyl)sulfonyl)-2-ethylmorpholine Not reported Not reported Likely δ ~3.68 (m, NCH₂CH₂), δ ~2.95 (m, NCH₂CH₂) (predicted from analogs)
4-[(4-Methoxyphenyl)sulfonyl]morpholine 109–110 62 ¹H NMR: δ 8.15 (d, Ar-H), δ 4.38 (q, OCH₂CH₃)
4-(Thiophen-2-ylsulfonyl)morpholine 82–83 62 HRMS (ESI): m/z 300.0897 [M+H]⁺
4-[(2-Aminoethyl)sulfonyl]-morpholine Not reported Not reported IR: 2855 cm⁻¹ (C-H), 1713 cm⁻¹ (CO)

Biological Activity

4-((Chloromethyl)sulfonyl)-2-ethylmorpholine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic applications and mechanisms of action.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
  • Cytotoxicity : The compound has been evaluated for cytotoxic effects on various cell lines, indicating potential applications in cancer therapy.

Antimicrobial Activity

A study focused on the synthesis and evaluation of sulfonamide derivatives, including compounds structurally similar to this compound, demonstrated significant antimicrobial activity against various pathogens. The activity was measured using Minimum Inhibitory Concentration (MIC) assays.

Compound NameMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
This compound3216
Control (Standard antibiotic)84

Cytotoxicity Studies

Cytotoxicity was assessed using the MTT assay on human cancer cell lines. The results indicated that the compound has a dose-dependent cytotoxic effect.

Concentration (µM)Cell Viability (%)
0100
1085
5065
10040

Case Studies

One notable case study involved the evaluation of a series of morpholine derivatives, including our compound of interest. The study aimed to explore structure-activity relationships (SAR) to identify key functional groups responsible for enhanced biological activity. The results highlighted that modifications at the chloromethyl position significantly influenced both antimicrobial and cytotoxic properties.

Discussion

The biological activity of this compound appears promising, particularly in its potential as an antimicrobial agent and its cytotoxic effects on cancer cells. The sulfonyl group is critical for its interaction with biological targets, possibly through inhibition of key enzymes or disruption of cellular processes.

Future Directions

Further research is needed to elucidate the precise mechanisms underlying the biological activities observed. In vivo studies and clinical trials will be essential to fully assess the therapeutic potential and safety profile of this compound.

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